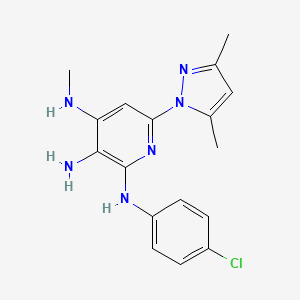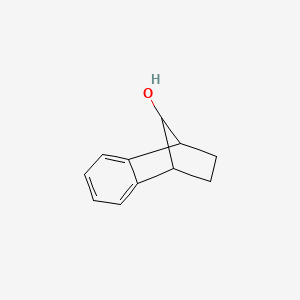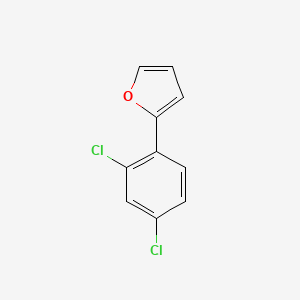
Aziridine, 2-methyl-1-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 2-methyl-1-pentyl-, is a nitrogen-containing three-membered ring compound Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aziridine, 2-methyl-1-pentyl-, can be synthesized through several methods. One common approach involves the reaction of amines with alkenes via an electrogenerated dication . This method allows for the transformation of alkenes into aziridines under basic conditions, expanding the scope of accessible N-alkyl aziridine products.
Another method involves the use of haloamines in the Gabriel-Cromwell reaction . This reaction typically uses 1,2-dibromoalkanes, which are treated with amines to yield racemic aziridines.
Industrial Production Methods: Industrial production of aziridines often involves the polymerization of ring-strained nitrogen-containing monomers . This process can be controlled to produce polymers with various structures and degrees of control, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Aziridine, 2-methyl-1-pentyl-, undergoes several types of reactions, including nucleophilic ring-opening reactions . These reactions are crucial for synthesizing nitrogen-containing biologically active molecules. The ring-opening reactions can be catalyzed by chiral metal or organo-catalysts and involve various nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogens.
Common Reagents and Conditions: Common reagents used in these reactions include electron-withdrawing groups like N-sulfonyl, N-phosphonyl, or N-carbonyl groups . These groups activate the aziridine ring, making it more susceptible to nucleophilic attack. Protic or Lewis acids can also activate the ring, leading to the formation of aziridinium ions that react with nucleophiles.
Major Products: The major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These products are valuable intermediates in the synthesis of various biologically and pharmaceutically important compounds.
Aplicaciones Científicas De Investigación
Aziridine, 2-methyl-1-pentyl-, has numerous applications in scientific research. It is used as a building block for polyamines through anionic and cationic ring-opening polymerization . These polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection.
In the field of medicinal chemistry, aziridine derivatives are explored for their potential as antitumor, antimicrobial, and antibacterial agents . The high reactivity of the aziridine ring makes it a valuable scaffold for drug discovery and development.
Mecanismo De Acción
The mechanism of action of aziridine, 2-methyl-1-pentyl-, primarily involves nucleophilic ring-opening reactions . The ring strain in the three-membered aziridine ring makes it highly reactive towards nucleophiles. The presence of electron-withdrawing groups further enhances this reactivity, leading to the formation of various biologically active compounds.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to aziridine, 2-methyl-1-pentyl-, include aziridine-2-carboxylic acid derivatives . These derivatives are also highly reactive due to the ring strain and are used in the synthesis of α- and β-amino acids.
Uniqueness: What sets aziridine, 2-methyl-1-pentyl-, apart is its specific structure and the presence of the 2-methyl-1-pentyl group, which can influence its reactivity and the types of products formed in chemical reactions. This unique structure makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
479420-43-4 |
|---|---|
Fórmula molecular |
C8H17N |
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
2-methyl-1-pentylaziridine |
InChI |
InChI=1S/C8H17N/c1-3-4-5-6-9-7-8(9)2/h8H,3-7H2,1-2H3 |
Clave InChI |
YNSZBIBYRPRHTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1CC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


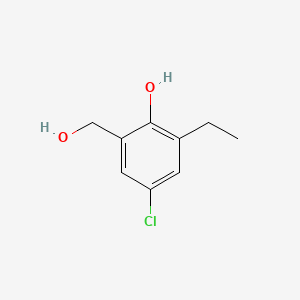
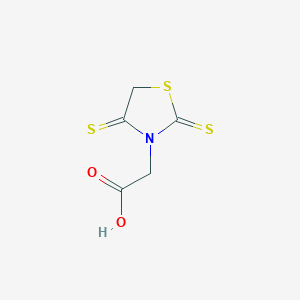
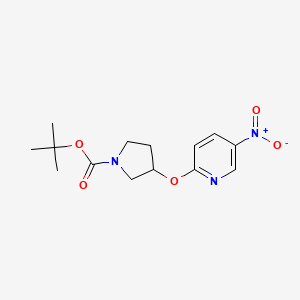
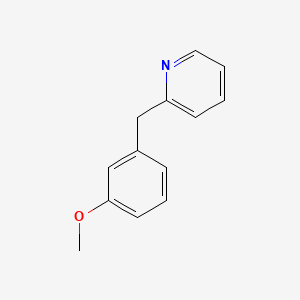
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)

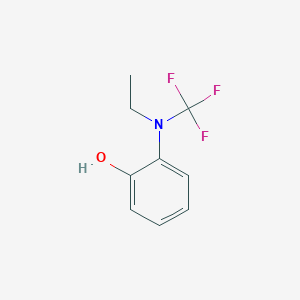
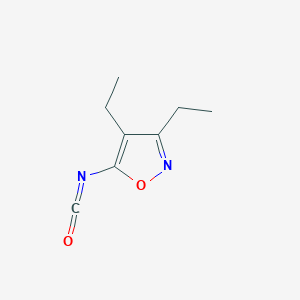

![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
